- 2-Iodoxybenzoic acid oxidation of hydroxyl groups to carbonyls, Ger., From Ger., 4343054, 24 May 1995, 4343054, 24 May 1995

Cas no 7787-20-4 ((-)-Fenchone)

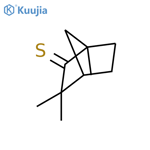

(-)-Fenchone structure

Produktname:(-)-Fenchone

(-)-Fenchone Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- L(-)-Fenchone

- L(-)-1,3,3-Trimethyl-2-norbornanone

- L(-)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one

- Fenchone

- (1R)-(?-Fenchone

- (-)-Fenchone

- (1R)-(-)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one~(-)-1,3,3-Trimethylnorcamphor

- (-)-1,3,3-Trimethyl-2-Norbornanone

- (?)-Fenchone

- FENCHONE, (-)-(SG)

- L-(-)-Fenchone

- (-)-Bicyclo[2.2.1]heptan-2-one, 1,3,3-trimethyl-, (1R)-

- (R)-Fenchone

- 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one-, (1R,4S)-

- 1,3,3-trimethylnorbornan-2-one

- 2-Norbornanone, 1,3,3-trimethyl-, (1R,4S)-(-)-

- L-(-)-Fenchone1000µg

- 3,3-trimethyl-(1 theta)-bicyclo[2.2.1]heptan-2-on

- (1R,4S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one

- (1R)-(-)-Fenchone

- (1R)-Fenchone

- (R)-(-)-Fenchone

- 1,3,3-trimethyl-2-norcamphanone

- 1,3,3-trimethyl-2-norbornanone

- 1,3,3-trimethylbicyclo[2.2.1]heptan-2-one

- (+)-Fenchone

-

- MDL: MFCD00151104

- Inchi: 1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3/t7-,10+/m0/s1

- InChI-Schlüssel: LHXDLQBQYFFVNW-OIBJUYFYSA-N

- Lächelt: CC1(C)[C@H]2CC[C@](C)(C2)C1=O

- BRN: 2042710

Berechnete Eigenschaften

- Genaue Masse: 152.12018

- Monoisotopenmasse: 152.12

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 11

- Anzahl drehbarer Bindungen: 0

- Komplexität: 217

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 2

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 1.507

- Topologische Polaroberfläche: 17.1A^2

Experimentelle Eigenschaften

- Farbe/Form: Colorless to light yellow oily liquid, with rich sweet fruit, green and wood aroma, and sweet aroma of flowers and fruits

- Dichte: 0.948 g/mL at 25 °C(lit.)

- Schmelzpunkt: 5-6 °C (lit.)

- Siedepunkt: 192-194 °C(lit.)

- Flammpunkt: Fahrenheit: 125.6° f

Celsius: 52° c - Brechungsindex: n20/D 1.461(lit.)

- Löslichkeit: Leicht löslich (1,1 g/l) (25°C),

- PSA: 17.07

- LogP: 2.40170

- Farbe/Form: 2000 μg/mL in methanol

- Sensibilität: Hitzeempfindlich

- FEMA: 4519 | L-FENCHONE

- Optische Aktivität: [α]20/D −51°, neat

(-)-Fenchone Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Signalwort:Warning

- Gefahrenhinweis: H226

- Warnhinweis: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501

- Transportnummer gefährlicher Stoffe:UN 1224 3/PG 3

- WGK Deutschland:3

- Code der Gefahrenkategorie: 10

- Sicherheitshinweise: 23-24/25

- RTECS:RB7875000

- TSCA:Yes

- Lagerzustand:2-8°C

- Sicherheitsbegriff:S16

- Verpackungsgruppe:III

- PackingGroup:III

- Risikophrasen:R10

- Gefahrenklasse:3

(-)-Fenchone Zolldaten

- HS-CODE:29142900

(-)-Fenchone Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L15151-250g |

(-)-Fenchone, 98+% |

7787-20-4 | 98+% | 250g |

¥1015.00 | 2023-03-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-BZ227-5ml |

(-)-Fenchone |

7787-20-4 | 98% | 5ml |

¥60.0 | 2022-05-30 | |

| Enamine | EN300-112064-0.05g |

(1R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one |

7787-20-4 | 95.0% | 0.05g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-112064-10.0g |

(1R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one |

7787-20-4 | 95.0% | 10.0g |

$27.0 | 2025-03-21 | |

| Enamine | EN300-112064-0.25g |

(1R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one |

7787-20-4 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-112064-100.0g |

(1R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one |

7787-20-4 | 95.0% | 100.0g |

$61.0 | 2025-03-21 | |

| TRC | T798050-5000mg |

(1R,4S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one |

7787-20-4 | 5g |

$58.00 | 2023-05-17 | ||

| TargetMol Chemicals | TN1641-100 mg |

(-)-Fenchone |

7787-20-4 | 98% | 100MG |

¥ 860 | 2023-07-11 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1641-1 mL * 10 mM (in DMSO) |

(-)-Fenchone |

7787-20-4 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 250 | 2023-09-08 | |

| Enamine | EN300-112064-2.5g |

(1R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one |

7787-20-4 | 95.0% | 2.5g |

$25.0 | 2025-03-21 |

(-)-Fenchone Herstellungsverfahren

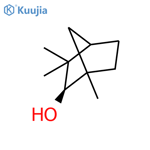

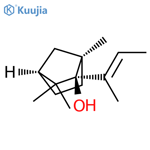

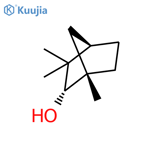

Herstellungsverfahren 1

Herstellungsverfahren 2

Reaktionsbedingungen

1.1R:S:DMSO

1.2R:Disodium carbonate, S:H2O

1.2R:Disodium carbonate, S:H2O

Referenz

- Process for the oxidation of primary and secondary alcohols to aldehydes and ketones and for the oxidation of 1,2-diols to alpha-ketols and alpha-diketones using o-iodoxybenzoic acid, Eur. Pat. Appl., From Eur. Pat. Appl., 658533, 21 Jun 1995, 658533, 21 Jun 1995

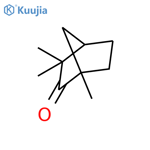

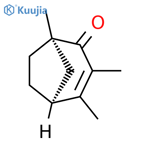

Herstellungsverfahren 3

Herstellungsverfahren 4

Reaktionsbedingungen

1.1R:H2O2, C:2958697-05-5, S:H2O, 9 h, 90°C

Referenz

- Comparative study of catalytic activity of tetrameric lanthanide-substituted polyoxotungstates [(Ln2XW10O38)4(W3O8)(OH)4(H2O)2]n- (X = SiIV, GeIV & PV and n = 26 or 25) for the oxidation of alcohols, Inorganica Chimica Acta, 2022, 536, 120893

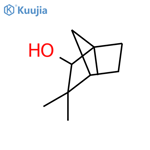

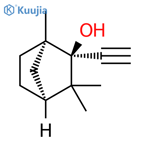

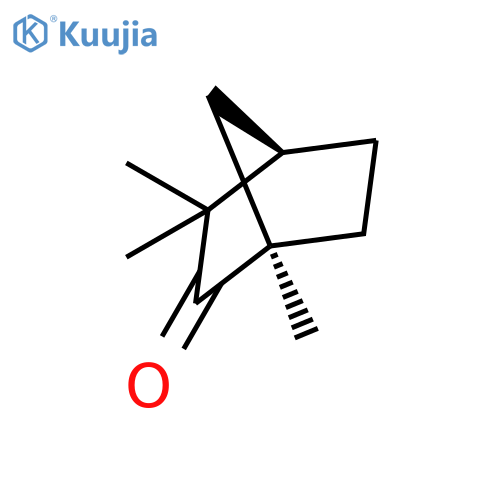

Herstellungsverfahren 5

Herstellungsverfahren 6

Herstellungsverfahren 7

Reaktionsbedingungen

1.1R:NaBrO3, C:113230-84-5, C:HCl, S:H2O, S:CH2Cl2, 4 h, rt

Referenz

- 4-Benzamido-TEMPO Catalyzed Oxidation of a Broad Range of Alcohols to the Carbonyl Compounds with NaBrO3 under Mild Conditions, Chinese Journal of Chemistry, 2014, 32(5), 405-409

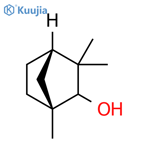

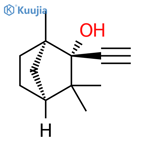

Herstellungsverfahren 8

Reaktionsbedingungen

1.1620°C, 0.02-0.04 mbar

Referenz

- An unusual domino retro-ene-Conia reaction: regio- and stereoselective one-carbon ring expansion of fenchol derivatives, Helvetica Chimica Acta, 2004, 87(8), 1990-2021

Herstellungsverfahren 9

Reaktionsbedingungen

1.1R:KOH, S:NMP

Referenz

- Synthesis of earthy-mouldy smelling compounds. II. Ethyl α-and β-fenchols, Tetrahedron Letters, 1990, 31(22), 3151-4

Herstellungsverfahren 10

Reaktionsbedingungen

1.1R:O2, C:36309-88-3, S:CD3OD, 3 h, rt

Referenz

- Photochemical Oxidation of Thioketones by Singlet Molecular Oxygen Revisited: Insights into Photoproducts, Kinetics, and Reaction Mechanism, Journal of Organic Chemistry, 2015, 80(21), 10575-10584

Herstellungsverfahren 11

Herstellungsverfahren 12

Reaktionsbedingungen

1.1R:MnO2, R:K2CO3, C:126420-28-8, C:719-22-2, S:THF

Referenz

- Ruthenium-Catalyzed Oxidation of Nonactivated Alcohols by MnO2, Journal of Organic Chemistry, 1994, 59(5), 1196-8

Herstellungsverfahren 13

Reaktionsbedingungen

1.1R:Amberlyst A 26 (reaction products with LiI, (diacetoxyiodo), R:LiI (reaction products with Amberlyst A26), R:Me3SiN3 (reaction products with Amberlyst A26), S:MeCN, 6 h, rt

Referenz

- Photochemical transformations with iodine azide after release from an ion-exchange resin, Angewandte Chemie, 2020, 59(30), 12376-12380

Herstellungsverfahren 14

Reaktionsbedingungen

1.1C:Fe(NO3)3

Referenz

- Oxidation of alcohols by clay-supported iron(III) nitrate; a new efficient oxidizing agent, Synthesis, 1980, (10), 849-50

(-)-Fenchone Raw materials

- Bicyclo[2.2.1]heptane-2-thione, 1,3,3-trimethyl-, (1R,4S)-

- Fenchyl alcohol

- D-Fenchol

- Fenchone

- (1R,4S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol

- Bicyclo[2.2.1]heptan-2-ol,1,3,3-trimethyl-2-[(1E)-1-methyl-1-propen-1-yl]-, (1R,2S,4S)-

- (±)-a-Fenchol

- Bicyclo[2.2.1]heptan-2-ol, 2-ethynyl-1,3,3-trimethyl-, (1R,2S,4S)-

(-)-Fenchone Preparation Products

(-)-Fenchone Verwandte Literatur

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

Verwandte Kategorien

- Lösungsmittel und organische Chemikalien Organische Verbindungen Kohlenwasserstoffe

- Lösungsmittel und organische Chemikalien Organische Verbindungen Lipide und lipidähnliche Moleküle Prenol-Lipide Bicyclische Monoterpenoide

- Lösungsmittel und organische Chemikalien Organische Verbindungen Lipide und lipidähnliche Moleküle Prenol-Lipide Monoterpene Bicyclische Monoterpenoide

7787-20-4 ((-)-Fenchone) Verwandte Produkte

- 76-22-2(Camphor)

- 566-65-4((5a)-Pregnane-3,20-dione)

- 846-46-8(5a-Androstanedione)

- 2767-84-2((1S)-(+)-Camphorquinone)

- 8008-88-6(Valerian root oil)

- 464-48-2((1S,4S)-1,7,7-trimethylnorbornan-2-one)

- 464-49-3((+)-Camphor)

- 10373-78-1(DL-Camphorquinone)

- 559-74-0(Friedelin)

- 1660-04-4(1-(1-adamantyl)ethanone)

Empfohlene Lieferanten

Wuhan brilliant Technology Co.,Ltd

Gold Mitglied

CN Lieferant

Großmenge

Baoji Haoxiang Bio-technology Co.Ltd

Gold Mitglied

CN Lieferant

Großmenge

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Wuhan ChemNorm Biotech Co.,Ltd.

Gold Mitglied

CN Lieferant

Reagenz

钜澜化工科技(青岛)有限公司

Gold Mitglied

CN Lieferant

Großmenge